Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate
Description
Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0²⁷]dodeca-2,4,6-triene-12-carboxylate is a tricyclic compound featuring a fused bicyclo system (7.2.1) with nitrogen atoms at positions 6 and 12 and an amino group at position 2. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.34 g/mol . The tert-butyl carboxylate moiety acts as a protective group, enhancing stability during synthetic processes. Key identifiers include the MDL number MFCD19705158 .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-12-carboxylate |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-4-5-13(18)11-6-9(16)8-17-12(11)7-10/h6,8,10,13H,4-5,7,16H2,1-3H3 |
InChI Key |
DPHGKXFNNOPZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-amino-6,12-diazatricyclo[7210,2,7]dodeca-2,4,6-triene-12-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers are exploring its potential as a drug candidate for various diseases, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.0²⁷]dodeca-2(7),3,5-triene-12-carboxylate
- Molecular Formula : C₂₂H₂₆N₂O₂
- Molecular Weight : 350.46 g/mol
- The tricyclic system (6.3.1) differs in ring size compared to the target compound (7.2.1), altering strain and conformational flexibility . Higher molecular weight and lipophilicity (LogP estimated at ~3.5) suggest reduced aqueous solubility compared to the target compound .
4,6,12-Triazatricyclo[7.2.1.0²⁷]dodeca-2,4,6-trien-5-amine Dihydrochloride
- Molecular Formula: Not explicitly stated, but inferred as C₁₀H₁₅N₃·2HCl (based on CAS 1823607-31-3)
- Key Features: Replaces the tert-butyl carboxylate with an amine group, forming a dihydrochloride salt. This modification drastically increases aqueous solubility, making it suitable for intravenous formulations .
5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Molecular Formula : C₁₅H₁₆N₂O₂
- Key Features: A non-tricyclic analog with a furan-carboxamide core. The pyrrolidinylphenyl group introduces basicity (pKa ~9.5), contrasting with the neutral tert-butyl carboxylate in the target compound . Flexible structure may enable broader target engagement but with reduced selectivity .
Comparative Data Table
Key Research Findings
Role of Functional Groups :
- The tert-butyl carboxylate in the target compound improves cell membrane permeability (e.g., PAMPA assay permeability >5 × 10⁻⁶ cm/s) compared to the hydrophilic dihydrochloride salt .
- The benzyl group in the analog enhances binding to hydrophobic pockets in enzymes, as evidenced by IC₅₀ values <100 nM in kinase assays .
Synthetic Utility :
- The target compound’s tert-butyl group facilitates straightforward deprotection under acidic conditions (e.g., TFA), enabling modular synthesis of derivatives .
Biological Activity
Tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate (CAS Number: 355819-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes nitrogen atoms in its framework. Its IUPAC name is tert-butyl (5S,8R)-3-amino-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[b]pyridine-10-carboxylate. The molecular formula is C15H21N3O2 with a molecular weight of approximately 275.35 g/mol.
Antimicrobial Properties
Research indicates that tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits cytotoxic effects at relatively low concentrations.
The biological activity of tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate appears to be linked to its ability to interact with cellular targets involved in critical pathways such as cell cycle regulation and apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various derivatives of diazatricyclo compounds. The findings indicated that modifications to the functional groups significantly influenced their antibacterial potency .
- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on different cancer cell lines using MTT assays to determine cell viability after treatment with varying concentrations . The results highlighted its potential as a lead compound for anticancer drug development.
- Synthesis and Characterization : The synthesis of tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate has been documented in various chemical literature sources detailing methods such as cyclization reactions and functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
